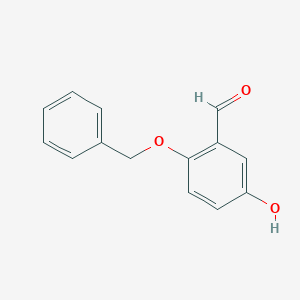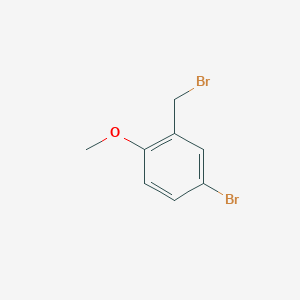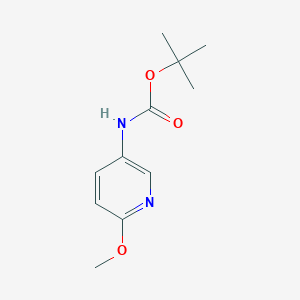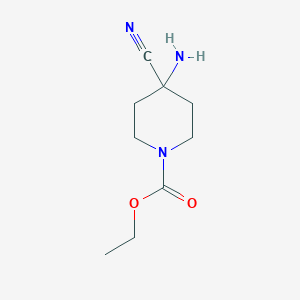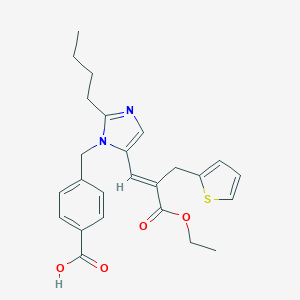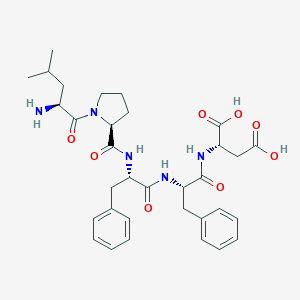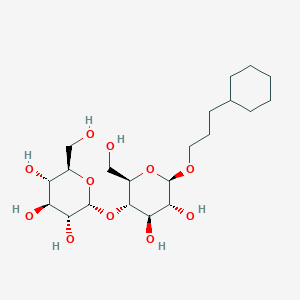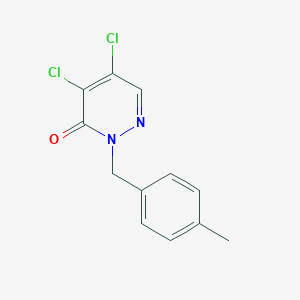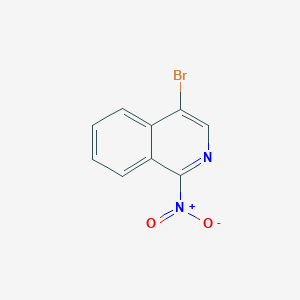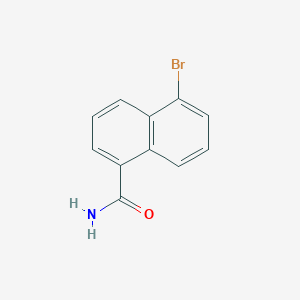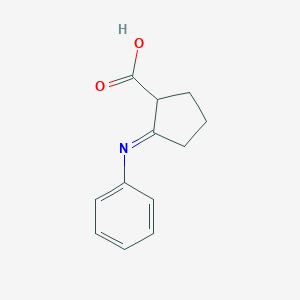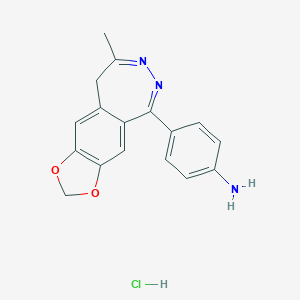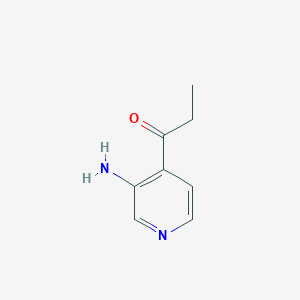
1-(3-Aminopyridin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopyridin-4-yl)propan-1-one, also known as 4-AcO-DMT, is a psychoactive substance that belongs to the class of tryptamines. It is a synthetic analog of psilocybin, a naturally occurring psychedelic compound found in certain types of mushrooms. The compound has been studied extensively for its potential therapeutic applications in the treatment of mental health disorders.
Wirkmechanismus
The exact mechanism of action of 1-(3-Aminopyridin-4-yl)propan-1-one is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, leading to changes in neurotransmitter activity and neural connectivity.
Biochemical and Physiological Effects:
1-(3-Aminopyridin-4-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. It has also been shown to increase the activity of the prefrontal cortex, a brain region involved in decision-making and emotional regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Aminopyridin-4-yl)propan-1-one in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities and with a high degree of purity. However, one limitation is that it is a psychoactive substance, and therefore requires strict safety precautions when handling and administering.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-Aminopyridin-4-yl)propan-1-one. One area of interest is its potential as a treatment for substance use disorders, due to its ability to modulate the reward pathways in the brain. Another area of interest is its potential as a tool for studying the neural basis of consciousness and altered states of consciousness. Additionally, further research is needed to fully understand the long-term effects of the compound on brain function and behavior.
Synthesemethoden
The synthesis of 1-(3-Aminopyridin-4-yl)propan-1-one involves the reaction of 4-acetoxyindole with N,N-dimethyltryptamine in the presence of a Lewis acid catalyst. The resulting compound is then hydrolyzed to produce 1-(3-Aminopyridin-4-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopyridin-4-yl)propan-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been suggested as a potential treatment for depression and anxiety disorders in humans.
Eigenschaften
CAS-Nummer |
161872-00-0 |
|---|---|
Produktname |
1-(3-Aminopyridin-4-yl)propan-1-one |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(3-aminopyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 |
InChI-Schlüssel |
LLTVFCWYYKOQIK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=NC=C1)N |
Kanonische SMILES |
CCC(=O)C1=C(C=NC=C1)N |
Synonyme |
1-Propanone,1-(3-amino-4-pyridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




